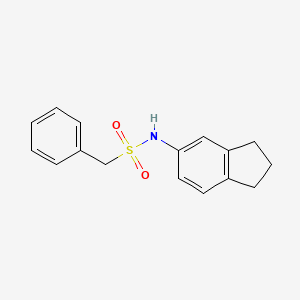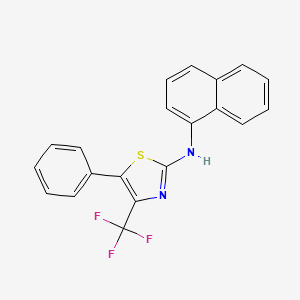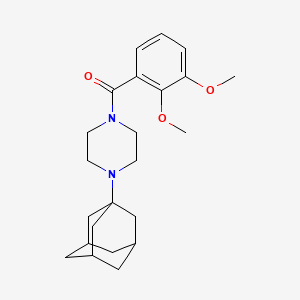![molecular formula C11H14F3NO2S B5291755 N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide](/img/structure/B5291755.png)
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide, commonly known as CFTRinh-172, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is a protein that plays a crucial role in regulating the transport of ions across cell membranes. CFTRinh-172 has been shown to have a significant impact on CFTR function, making it a promising candidate for the treatment of cystic fibrosis (CF) and other related diseases.
作用机制
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 works by inhibiting the function of the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It binds to a specific site on the channel protein, preventing the transport of chloride ions across the cell membrane. This inhibition of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function has been shown to have a significant impact on various physiological processes, including ion transport, mucus clearance, and bacterial clearance.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to increase the hydration of airway surfaces, enhance mucus clearance, and reduce bacterial colonization in the lungs of CF patients. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been shown to have potential applications in the treatment of other diseases, including chronic obstructive pulmonary disease (COPD) and asthma.
实验室实验的优点和局限性
One of the main advantages of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is its selectivity for the N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide chloride channel. It has been shown to have minimal effects on other ion channels, making it a useful tool in scientific research. However, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has limitations in terms of its potency and specificity. It is not a highly potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, and it has been shown to have off-target effects on other cellular processes.
未来方向
There are several future directions for the use of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in scientific research and therapeutic applications. One area of focus is the development of more potent and specific N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide inhibitors that can be used in the treatment of CF and other related diseases. Another area of focus is the study of the role of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide in various physiological and pathological processes, including ion transport, mucus clearance, and bacterial clearance. Finally, there is a need for further research into the safety and efficacy of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 in clinical trials, with the goal of developing new treatments for CF and other related diseases.
合成方法
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 involves a multi-step process that includes the reaction of 3-(trifluoromethyl)aniline with 1-chlorobutane to form N-[3-(trifluoromethyl)phenyl]-1-butylamine. This intermediate is then reacted with sulfuric acid to form the final product, N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide. The synthesis of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 is a complex process that requires expertise in synthetic chemistry.
科学研究应用
N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has been extensively studied in the scientific community due to its potential therapeutic applications. It has been shown to be a potent inhibitor of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide function, making it a promising candidate for the treatment of CF and other related diseases. N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamideinh-172 has also been used as a tool in scientific research to study the role of N-[3-(trifluoromethyl)phenyl]-1-butanesulfonamide in various physiological and pathological processes.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2S/c1-2-3-7-18(16,17)15-10-6-4-5-9(8-10)11(12,13)14/h4-6,8,15H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQZTIIRQHYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)

![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)


![3-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,2-diol](/img/structure/B5291751.png)
![6-iodo-3-methyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5291756.png)
![N-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5291760.png)
![7-acetyl-3-(butylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5291767.png)
![4-[(6-methoxy-1H-benzimidazol-2-yl)thio]-3-nitrobenzaldehyde](/img/structure/B5291770.png)